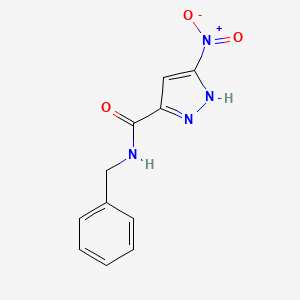![molecular formula C14H11F6N7OS B10943018 5,7-bis(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943018.png)
5,7-bis(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-BIS(DIFLUOROMETHYL)-N~2~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-BIS(DIFLUOROMETHYL)-N~2~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include pyrazole derivatives and triazole intermediates. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Triazole Derivatives: Known for their antifungal and antibacterial properties.
Uniqueness
5,7-BIS(DIFLUOROMETHYL)-N~2~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H11F6N7OS |
|---|---|
Molecular Weight |
439.34 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H11F6N7OS/c1-2-29-14-23-22-12(11(19)20)27(14)25-13(28)6-4-8-21-5(9(15)16)3-7(10(17)18)26(8)24-6/h3-4,9-11H,2H2,1H3,(H,25,28) |
InChI Key |
FRQLRDNLONFVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10942938.png)

![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10942942.png)
![4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10942945.png)
![2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10942947.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10942952.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10942960.png)
![5,7-bis(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942966.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)[5-phenyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10942970.png)
![1-naphthalen-1-yl-3-[4-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B10942977.png)
![N-ethyl-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10942986.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10942999.png)
![Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10943000.png)
![Methyl {[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10943020.png)
